molecular formula C10H11ClF3N B1431692 2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride CAS No. 1346601-24-8

2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride

Cat. No.: B1431692
CAS No.: 1346601-24-8
M. Wt: 237.65 g/mol
InChI Key: CNZBKBSXFLAUQR-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride is a chemical compound with the empirical formula C10H11ClF3N and a molecular weight of 237.65 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and an azetidine ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a trifluoromethyl-substituted benzene derivative.

    Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction. This can be achieved by reacting the starting material with an appropriate nitrogen source under controlled conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the azetidine compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process typically includes:

    Batch Reactors: Using batch reactors to control the reaction conditions and ensure the purity of the final product.

    Purification: Employing purification techniques such as crystallization or chromatography to isolate the desired compound.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or the azetidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The azetidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride: Similar structure but different positional isomer.

    4-(Azetidin-3-yl)benzonitrile hydrochloride: Contains an azetidine ring but with a different substituent.

    Methyl azetidine-3-carboxylate hydrochloride: Another azetidine derivative with different functional groups.

Uniqueness

2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and drug development.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7(6-8)9-4-5-14-9;/h1-3,6,9,14H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZBKBSXFLAUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=CC(=CC=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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